molecular formula C9H6N2O2 B1215174 2,6-Diisocyanatotoluene CAS No. 91-08-7

2,6-Diisocyanatotoluene

Cat. No.: B1215174
CAS No.: 91-08-7
M. Wt: 174.16 g/mol
InChI Key: RUELTTOHQODFPA-UHFFFAOYSA-N
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Description

2,6-Diisocyanatotoluene (CAS No. 91-08-7), also known as 2,6-toluene diisocyanate (2,6-TDI), is an aromatic diisocyanate with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . It is a key isomer in commercial toluene diisocyanate (TDI) mixtures, which are predominantly used in polyurethane (PU) production. The compound features two isocyanate (–NCO) groups attached to a toluene backbone at the 1 and 3 positions of the methyl-substituted benzene ring . Its high reactivity with polyols enables the formation of versatile PU polymers, making it critical in flexible foams, coatings, and elastomers .

Preparation Methods

Nitration of Toluene to Dinitrotoluene (DNT)

The synthesis of 2,6-TDI begins with the nitration of toluene, a process that introduces nitro groups into the aromatic ring. Nitration occurs in two stages: mononitration to nitrotoluene (NT) and subsequent dinitration to DNT. The positioning of nitro groups is governed by the directing effects of substituents, with the methyl group acting as an ortho/para director and nitro groups as meta directors .

Reaction Mechanism and Isomer Formation

Mononitration of toluene preferentially yields para-nitrotoluene (p-NT) due to steric hindrance at the ortho position. During dinitration, the second nitro group enters positions meta to the existing nitro group, producing 2,4-DNT and 2,6-DNT isomers (Scheme 1) . The ratio of these isomers depends on reaction parameters such as temperature, nitric acid (HNO₃) concentration, and reaction time.

Scheme 1: Nitration pathway of toluene to DNT isomers.

  • Mononitration: Toluene → para-Nitrotoluene (p-NT)

  • Dinitration: p-NT → 2,4-DNT (major) and 2,6-DNT (minor)

Optimization of DNT Isomer Ratios

Industrial processes aim to maximize 2,6-DNT content to facilitate 2,6-TDI production. Table 1 summarizes optimization studies from laboratory-scale experiments .

Table 1: Effect of Reaction Conditions on DNT Isomer Ratios

HNO₃ Equiv.Temperature (°C)Time (h)2,4-DNT (%)2,6-DNT (%)
3.08058020
3.58567822
4.09077525

Increasing HNO₃ equivalents and temperature shifts the isomer ratio toward 2,6-DNT, albeit with a risk of trinitrotoluene (TNT) formation above 90°C . Prolonged reaction times marginally affect isomer distribution but improve overall yield.

Reduction of DNT to Toluenenediamine (TDA)

The reduction of DNT to TDA converts nitro groups to amines, preserving the isomer ratio established during nitration. Catalytic hydrogenation using palladium or nickel catalysts is the preferred method, offering high selectivity and minimal byproducts .

Hydrogenation Conditions and Catalyst Selection

Optimal hydrogenation occurs at 50–100°C under 10–30 bar H₂ pressure. A 5% Pd/C catalyst achieves >95% conversion, with the resulting TDA maintaining the 80:20 (2,4-TDA:2,6-TDA) isomer ratio of the DNT feedstock .

Equation 1: Reduction of 2,6-DNT to 2,6-TDA
C7H6N2O4+6H2C7H10N2+4H2O\text{C}_7\text{H}_6\text{N}_2\text{O}_4 + 6\text{H}_2 \rightarrow \text{C}_7\text{H}_{10}\text{N}_2 + 4\text{H}_2\text{O}

Phosgenation of TDA to TDI

Phosgenation introduces isocyanate groups (-NCO) into TDA, completing the synthesis of TDI. This exothermic reaction requires careful temperature control to prevent side reactions.

Reaction Mechanism and Byproduct Management

TDA reacts with phosgene (COCl₂) in a two-step process: formation of a carbamoyl chloride intermediate followed by elimination of HCl (Scheme 2) .

Scheme 2: Phosgenation of 2,6-TDA to 2,6-TDI

  • C7H10N2+2COCl2C7H8N2Cl2+2HCl\text{C}_7\text{H}_{10}\text{N}_2 + 2\text{COCl}_2 \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{Cl}_2 + 2\text{HCl}

  • C7H8N2Cl2C9H6N2O2+2HCl\text{C}_7\text{H}_8\text{N}_2\text{Cl}_2 \rightarrow \text{C}_9\text{H}_6\text{N}_2\text{O}_2 + 2\text{HCl}

The HCl byproduct is captured and recycled, contributing to industrial hydrochloric acid production .

Isomer Separation via Distillation

Crude TDI mixtures (80:20 or 65:35 2,4-TDI:2,6-TDI) undergo fractional distillation to isolate 2,6-TDI. Due to the close boiling points of isomers (2,4-TDI: 251°C; 2,6-TDI: 249°C), high-efficiency distillation columns with >50 theoretical plates are required .

Industrial and Environmental Considerations

Scalability and Cost Efficiency

The three-step synthesis route is cost-effective for bulk TDI production but faces limitations in achieving high-purity 2,6-TDI. Advances in catalytic nitration and membrane-based separation technologies are critical for improving 2,6-TDI yields .

Chemical Reactions Analysis

Reaction Mechanisms and Primary Reactivity

2,6-TDI participates in nucleophilic addition reactions at its isocyanate groups, forming urethane, urea, or carbamate linkages. The symmetrical structure of 2,6-TDI results in nearly equivalent reactivity for both isocyanate groups, unlike its asymmetrical 2,4-TDI counterpart .

Key reaction pathways include :

  • Hydrolysis : Reacts with water to form 2,6-toluene diamine (TDA) and carbon dioxide :

    C6H3(CH3)(NCO)2+2H2OC6H3(CH3)(NH2)2+2CO2\text{C}_6\text{H}_3(\text{CH}_3)(\text{NCO})_2+2\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{NH}_2)_2+2\text{CO}_2\uparrow

    Hydrolysis rates depend on temperature and pH, with faster degradation in acidic or alkaline conditions .

  • Alcohols and Amines : Reacts exothermically with hydroxyl or amino groups to form urethanes or ureas, respectively . For example:

    2 6 TDI+2ROHC6H3(CH3)(NHCOOR)2\text{2 6 TDI}+2\text{ROH}\rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{NHCOOR})_2

Hydrolysis and Stability in Aqueous Media

Parameter2,6-TDI DataSource
Hydrolysis half-life (pH 7)~30 minutes (at 25°C)
Primary product2,6-Toluene diamine (TDA)
CO₂ release1 mole per mole of TDI

Hydrolysis generates polymeric ureas in bulk water, complicating degradation pathways .

Reaction with Glutathione (GSH)

2,6-TDI forms bis(S-glutathionyl) adducts under physiological conditions :

  • Bis-adduct formation : Dominant product when GSH and 2,6-TDI are near equimolar.

  • Solvolysis : Bis-adducts hydrolyze to mono-adducts, with slower rates compared to 2,4-TDI derivatives :

Adduct TypeSolvolysis Rate (pH 7.4, 37°C)
Bis(glutathionyl)-2,6-TDI0.12 h⁻¹
Bis(glutathionyl)-2,4-TDI0.25 h⁻¹

These adducts undergo transcarbamoylation with peptides, regenerating free isocyanate groups in vivo .

Thermal and Combustion Reactions

At elevated temperatures (>250°C), 2,6-TDI decomposes to hazardous products:

  • Major pyrolysis products : Nitrogen oxides (NOₓ), hydrogen cyanide (HCN), and carbon monoxide .

  • Autoignition temperature : 620°C .

Combustion hazards :

Hazard ParameterValueSource
Flammability range0.9–9.5% (in air)
Explosive decompositionReleases NOₓ and HCN

Reactivity Comparison with 2,4-TDI

Property2,6-TDI2,4-TDI
Isocyanate group reactivityEquivalent reactivity4-position 4× more reactive
Hydrolysis rateSlowerFaster
Adduct stabilityHigher stabilityLower stability
Sensitization potentialComparableComparable

Mechanism of Action

The mechanism of action of 2,6-diisocyanatotoluene is primarily based on the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amino and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity underlies the compound’s ability to cause respiratory sensitization and other toxic effects .

In biological systems, this compound can interact with proteins and other macromolecules, leading to the formation of adducts that can trigger immune responses. This is particularly relevant in the context of occupational exposure, where inhalation of the compound can lead to respiratory sensitization and asthma .

Comparison with Similar Compounds

Comparison with Similar Diisocyanates

Structural and Chemical Properties

Table 1: Structural Comparison of Key Diisocyanates

Compound Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,6-TDI Aromatic C₉H₆N₂O₂ 174.16 Methyl group at position 2; –NCO at 1 and 3
2,4-TDI (CAS 584-84-9) Aromatic C₉H₆N₂O₂ 174.16 Methyl group at position 2; –NCO at 2 and 4
Hexamethylene diisocyanate (HDI) Aliphatic C₈H₁₂N₂O₂ 168.19 Linear aliphatic chain with –NCO termini
Diphenylmethane diisocyanate (MDI) Aromatic C₁₅H₁₀N₂O₂ 250.25 Two phenyl rings linked by a methane group
  • Isomer Reactivity : The positional isomerism in TDI (2,4 vs. 2,6) significantly impacts reactivity. The 2,4-TDI isomer exhibits higher reactivity due to the electron-donating effect of the methyl group, which stabilizes intermediates during polymerization. In contrast, 2,6-TDI’s symmetric structure reduces steric hindrance but offers slower reaction kinetics .
  • Aliphatic vs. Aromatic : Aliphatic diisocyanates like HDI (CAS 822-06-0) are less reactive but provide superior UV stability, making them ideal for outdoor coatings. Aromatic diisocyanates (TDI, MDI) are cost-effective but prone to yellowing under UV exposure .

Table 2: Application Profiles

Compound Key Applications Market Share (%) Notable Use Cases
2,6-TDI Flexible PU foams, elastomers, adhesives 20%* Automotive seating, mattress foam
2,4-TDI Flexible PU foams, coatings 80%* TD-80 blends for molded foams
HDI UV-stable coatings, automotive finishes <10% Aircraft and marine coatings
MDI Rigid PU foams, insulation, adhesives >60% Construction panels, refrigerators

*In commercial TDI blends (e.g., TD-80 contains 80% 2,4-TDI and 20% 2,6-TDI) .

  • Blending Behavior : 2,6-TDI is often blended with 2,4-TDI to optimize foam flexibility and density. For example, TD-80 balances reactivity and mechanical properties in slabstock foams .
  • Specialized Uses : 2,6-TDI is preferred in prepolymers for high-performance elastomers due to its lower volatility compared to HDI .

Toxicity and Regulatory Considerations

Table 3: Hazard Profiles

Compound Occupational Hazards Regulatory Limits (ppm) Key Studies/Findings
2,6-TDI Asthma, respiratory sensitization 0.005 (OSHA PEL) Forms bis(S-glutathionyl) adducts in vivo
2,4-TDI Similar to 2,6-TDI 0.005 (OSHA PEL) Higher acute toxicity due to reactivity
HDI Irritation, potential sensitization 0.005 (NIOSH REL) Lower systemic toxicity than aromatics
MDI Limited volatility, lower exposure risk 0.02 (OSHA PEL) Carcinogenicity under review (IARC Group 2B)
  • TDI Isomer Risks : Both 2,4- and 2,6-TDI are documented as leading causes of occupational asthma, with skin exposure being a critical pathway .
  • Metabolic Pathways : 2,6-TDI reacts with glutathione in vivo, forming adducts that may circulate systemically, implicating it in long-term toxicity .

Research and Development Insights

  • Trimerization: Recent processes optimize 2,6-TDI trimerization for low-monomer coatings, enhancing safety in handling .
  • Environmental Persistence : Unlike aliphatic diisocyanates, aromatic TDIs show higher persistence in aqueous environments, necessitating stringent disposal protocols .

Biological Activity

2,6-Diisocyanatotoluene (2,6-TDI) is a member of the toluene diisocyanate family, which is widely used in the production of polyurethane foams, coatings, and adhesives. Understanding its biological activity is crucial due to its potential health hazards associated with exposure. This article explores the biological activity of 2,6-TDI, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₆N₂O₂
  • CAS Number : 91-08-7
  • Molecular Weight : 174.16 g/mol

This compound is structurally characterized by two isocyanate groups (-NCO) attached to a toluene ring. This configuration contributes to its reactivity and biological effects.

Toxicological Profile

The toxicological profile of 2,6-TDI indicates several health risks associated with exposure:

  • Acute Effects : Inhalation of 2,6-TDI can lead to respiratory irritation, skin sensitization, and allergic reactions. Symptoms may include coughing, wheezing, and skin rashes .
  • Chronic Effects : Long-term exposure has been linked to respiratory diseases and potential carcinogenic effects. Studies show that chronic inhalation can cause lung inflammation and structural changes in lung tissue .

The biological activity of 2,6-TDI primarily involves its interaction with biological macromolecules:

  • Protein Binding : 2,6-TDI reacts with proteins in the body, leading to the formation of adducts that can trigger immune responses. This protein binding is a key factor in sensitization and allergic reactions .
  • Cytotoxicity : In vitro studies demonstrate that 2,6-TDI can induce cytotoxic effects in various cell lines. The mechanism involves the depletion of intracellular glutathione and oxidative stress .

Case Studies

  • Inhalation Studies in Rodents :
    • Rats and mice exposed to low concentrations (0.05 and 0.15 ppm) of TDI showed increased mortality and reduced weight gain over a two-year period. However, no significant carcinogenic effects were observed .
    • Histopathological examinations indicated respiratory tract irritation but did not reveal severe tissue damage .
  • Human Exposure Monitoring :
    • A study monitoring workers exposed to TDI found elevated levels of toluene diamine (TDA) in urine samples, indicating systemic absorption and potential for long-term health effects .

Table: Summary of Biological Effects

Effect TypeDescriptionReference
Acute IrritationRespiratory symptoms; skin sensitization
Chronic ExposureLung inflammation; potential carcinogenicity
CytotoxicityInduction of oxidative stress; glutathione depletion
Protein Adduct FormationTriggers immune response; sensitization

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2,6-Diisocyanatotoluene in laboratory settings?

  • Methodological Answer : Laboratory synthesis typically involves controlled reactions of toluene diamines with phosgene or safer alternatives like triphosgene under inert conditions. Characterization employs nuclear magnetic resonance (NMR) to confirm structural isomerism (e.g., distinguishing 2,4- and 2,6-TDI) via proton chemical shifts. Mass spectrometry (MS) and gas chromatography (GC) are used to assess purity and quantify byproducts. For example, GC retention times and peak patterns can differentiate isomers .

Q. How can researchers differentiate between 2,4- and this compound isomers using analytical techniques?

  • Methodological Answer : GC with optimized temperature gradients and column selectivity (e.g., polar stationary phases) resolves isomers based on retention times. Electrospray ionization-mass spectrometry (ESI-MS) identifies adducts by mass-to-charge ratios, while ¹H NMR distinguishes isomers via distinct aromatic proton environments (e.g., para-substituted vs. meta-substituted NCO groups). Cross-validation using reference standards is critical .

Q. What are the foundational protocols for assessing the acute toxicity of this compound in vitro?

  • Methodological Answer : In vitro toxicity studies often use bronchial epithelial cell lines (e.g., BEAS-2B) exposed to controlled TDI vapors. Glutathione (GSH) depletion assays and LC-MS/MS detect adduct formation (e.g., bis(S-glutathionyl)-TDI). Dose-response curves are generated to estimate IC₅₀ values, with concurrent measurement of inflammatory markers (e.g., IL-6) to evaluate mechanistic pathways .

Advanced Research Questions

Q. What experimental approaches are used to study the transcarbamoylation reactions of bis(S-glutathionyl) adducts of this compound under physiological conditions?

  • Methodological Answer : Incubate bis(S-glutathionyl)-2,6-TDI with model peptides (e.g., Thr-Cys-Val-Glu-Trp-Leu-Arg-Arg-Tyr-Leu-Lys-Asn) at pH 7.5 and 37°C. Monitor transcarbamoylation via HPLC coupled with online ESI-MS to track adduct transfer kinetics. Compare stability with 2,4-TDI adducts, noting slower reaction rates for 2,6-TDI due to steric hindrance and electronic effects .

Q. How can conflicting data on the stability and reactivity of this compound adducts be resolved in toxicological studies?

  • Methodological Answer : Contradictions in adduct stability (e.g., in vivo vs. in vitro half-lives) may arise from tissue-specific GSH concentrations or pH gradients. Use isotopic labeling (e.g., ¹³C-TDI) to trace adduct fate in multi-compartmental models. Validate findings with kinetic studies under varied physiological conditions (e.g., simulated lung fluid vs. plasma) .

Q. What methodologies are recommended for quantifying this compound in environmental matrices such as air and water?

  • Methodological Answer : For air sampling, employ impinger systems with derivatization agents (e.g., 1-(2-methoxyphenyl)piperazine) to stabilize TDI, followed by LC-MS/MS quantification (detection limit: ~0.1 µg/m³). In water, solid-phase extraction (SPE) with C18 cartridges precedes derivatization and GC-MS analysis. Calibrate using IUPAC-recommended units (e.g., nmol/L for water, µmol/m³ for air) .

Q. How do isomer-specific differences in 2,6-TDI reactivity influence its interactions with biomolecular targets?

  • Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities of 2,6-TDI with nucleophilic residues (e.g., cysteine, lysine). Molecular dynamics simulations model steric effects of the methyl group in 2,6-TDI, which reduces accessibility to active sites compared to 2,4-TDI .

Q. Data Analysis and Contradiction Resolution

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Address variability in biological replicates via mixed-effects models. For contradictory datasets (e.g., conflicting EC₅₀ values), apply meta-analysis tools like random-effects models to assess heterogeneity and identify confounding variables (e.g., exposure duration, cell line variability) .

Q. How can researchers optimize chromatographic conditions to resolve degradation products of this compound?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem columns (C18 + phenyl-hexyl) and gradient elution (acetonitrile/water + 0.1% formic acid). Use high-resolution MS (HRMS) to identify degradation products (e.g., toluenediamine) via exact mass matching. Validate with stability-indicating assays under accelerated degradation conditions (e.g., 40°C, 75% humidity) .

Properties

IUPAC Name

1,3-diisocyanato-2-methylbenzene
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InChI

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
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InChI Key

RUELTTOHQODFPA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O
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Molecular Formula

C9H6N2O2
Record name TOLUENE-2,6-DIISOCYANATE
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DSSTOX Substance ID

DTXSID2026157
Record name Toluene-2,6-diisocyanate
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Molecular Weight

174.16 g/mol
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Physical Description

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor.
Record name TOLUENE-2,6-DIISOCYANATE
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Record name Benzene, 1,3-diisocyanato-2-methyl-
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Boiling Point

264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F
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Flash Point

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
Record name TOLUENE-2,6-DIISOCYANATE
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Solubility

Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene
Record name TOLUENE-2,6-DIISOCYANATE
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Density

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F
Record name TOLUENE-2,6-DIISOCYANATE
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Vapor Density

6
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Vapor Pressure

0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture
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Impurities

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate.
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Color/Form

Colorless to yellow liquid ... turns pale yellow on exposure to air

CAS No.

91-08-7, 9019-85-6
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Melting Point

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F
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Synthesis routes and methods

Procedure details

In another reactor, a fully blocked diurethane of 80/20 2,4/2,6-toluene diisocyanate mixture was prepared by slowly adding 87.1 parts of 80/20 toluene diisocyanate to 142 parts of 2-ethylhexanol containing 1 drop of dibutyl tin dilaurate with external cooling to maintain the reaction mixture below 100° C.
[Compound]
Name
diurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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